(3Z)-3-(phenylhydrazinylidene)piperidin-2-one
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Overview
Description
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-2,3-dione, 3-phenylhydrazone typically involves the reaction of piperidine-2,3-dione with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of piperidine-2,3-dione, 3-phenylhydrazone may involve continuous flow reactions and the use of catalysts to enhance the efficiency and yield of the product. The use of microwave irradiation and other advanced techniques can also be employed to optimize the reaction conditions and reduce the production time .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogens, acids, or bases as reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of piperidine-2,3-dione, 3-phenylhydrazone involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,6-dione: Another piperidine derivative with similar structural features.
Piperine: A naturally occurring piperidine alkaloid with various biological activities.
Evodiamine: A piperidine alkaloid with anticancer properties.
Matrine: A piperidine alkaloid with antimicrobial and anticancer activities
Uniqueness
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one is unique due to its specific chemical structure and the presence of the phenylhydrazone group. This structural feature may confer distinct biological activities and pharmacological properties compared to other piperidine derivatives .
Properties
CAS No. |
57073-81-1 |
---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one |
InChI |
InChI=1S/C11H13N3O/c15-11-10(7-4-8-12-11)14-13-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H,12,15)/b14-10- |
InChI Key |
YQCAVNMBDOXHCX-UVTDQMKNSA-N |
Isomeric SMILES |
C1C/C(=N/NC2=CC=CC=C2)/C(=O)NC1 |
SMILES |
C1CC(=NNC2=CC=CC=C2)C(=O)NC1 |
Canonical SMILES |
C1CC(=NNC2=CC=CC=C2)C(=O)NC1 |
57073-81-1 | |
Origin of Product |
United States |
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